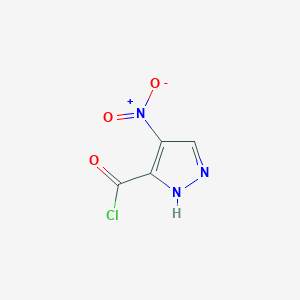![molecular formula C10H9BrN2O2 B1322489 Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate CAS No. 588720-12-1](/img/structure/B1322489.png)
Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate is a compound that is likely to be of interest due to its pyrimidine core, a structure that is prevalent in many pharmaceuticals and biologically active molecules. While the provided papers do not directly discuss this exact compound, they do provide insights into similar pyrimidine derivatives and their synthesis, structure, and reactivity, which can be informative for understanding the properties and potential synthesis routes for Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multicomponent reactions, as seen in the synthesis of 6-thioxo-1,6-dihydropyrimidine-5-carboxylate, which was achieved through a one-pot, three-component condensation under mild conditions . Similarly, the reaction of 2-alkylthio-6-aminopyrimidin-4(3H)-ones with ethyl bromopyruvate under neutral or acidic conditions led to the formation of ethyl 2-alkyl-thio-4-aminofuro[2,3-d]pyrimidine-5-carboxylates . These methods could potentially be adapted for the synthesis of Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often elucidated using X-ray diffraction crystallography, as demonstrated for ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate . Density functional theory (DFT) calculations, including vibrational frequencies and NMR chemical shifts, are also used to predict and confirm the molecular geometry of these compounds . These techniques would be applicable to determine the molecular structure of Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate.
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can be quite varied. For instance, furo[2,3-d]pyrimidines have been shown to undergo further cyclocondensation reactions with ethyl bromopyruvate . Additionally, the reactions of pyrrolo[1,2-a]pyrimidine derivatives with diazomethane have been explored, leading to various cyclopropa and aziridino derivatives . These studies suggest that Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate could also participate in a range of chemical reactions, potentially leading to novel compounds with interesting properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be inferred from spectroscopic data such as FT-IR, 1H, and 13C NMR, as well as from computational studies . Nonlinear optical (NLO) properties and molecular electrostatic potential (MEP) are also characteristics that can be evaluated to understand the behavior of these molecules under different conditions . These analyses would be essential to fully characterize Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate and predict its behavior in various environments.
Applications De Recherche Scientifique
Synthesis of Novel Heterocyclic Compounds
Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate is utilized in the synthesis of various novel heterocyclic compounds. It has been employed in the preparation of new pyrimidine, pyrimido[4,5-d]pyridazine, pyrrolo[1,2-c]pyrimidone, and thiazolo[3,4-c]pyrimidone derivatives (Kheder, Mabkhot, & Farag, 2009).
Creation of Furo-Pyrimidine Derivatives
This compound is also crucial in the reaction with 2-alkylthio-6-aminopyrimidin-4(3H)-ones to yield ethyl 2-alkyl-thio-4-aminofuro[2,3-d]pyrimidine-5-carboxylates, leading to the synthesis of various furo-pyrimidine derivatives (Masevičius, Petraitytė, & Tumkevičius, 2009).
Antiallergenic Activity
Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate derivatives have been found to possess significant antiallergenic activity. A series of these derivatives have been tested and shown to exhibit oral activity in rat passive cutaneous anaphylaxis tests (Temple, Yevich, Covington, Hanning, Seidehamel, Mackey, & Bartek, 1979).
Microwave-Mediated Synthesis
The compound facilitates microwave-mediated, solvent-free synthesis of novel pyrimido[1,2-a]pyrimidines, highlighting its role in advancing synthetic methodologies (Eynde, Hecq, Kataeva, & Kappe, 2001).
Development of Thiazolopyrimidines
It plays a role in the synthesis of thiazolopyrimidines, thiazolodipyrimidines, and heterocyclothiazolopyrimidines, demonstrating its versatility in creating various chemical structures (Sherif, Youssef, Mobarak, & Abdel-fattah, 1993).
Safety and Hazards
Orientations Futures
The future directions for research on Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the importance of pyrimidine derivatives in medicinal chemistry, these compounds are likely to continue attracting significant research interest .
Propriétés
IUPAC Name |
ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-4-8-3-7(11)5-13(8)6-12-9/h3-6H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKJEGMEYNSMNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CN2C=N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626521 |
Source


|
| Record name | Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
588720-12-1 |
Source


|
| Record name | Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid](/img/structure/B1322407.png)






![4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1322424.png)





![6-[2-(3,5-Dimethylphenoxy)acetamido]hexanoic acid](/img/structure/B1322432.png)